
4-(3,5-Dimethylphenoxymethyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(3,5-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(3,5-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(3,5-dimethylphenoxymethyl)phenyl bromide+Zn→4-(3,5-dimethylphenoxymethyl)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethylphenoxymethyl)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the organozinc compound with an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, bases (e.g., K2CO3, NaOH)
Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents like THF or toluene, temperatures ranging from room temperature to 100°C
Major Products
The major products of these reactions are biaryl or substituted biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
4-(3,5-dimethylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylphenoxymethyl)phenylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-dimethylaminophenyl)phenylzinc bromide
- 4-(4-methoxyphenyl)phenylzinc bromide
- 4-(4-fluorophenyl)phenylzinc bromide
Uniqueness
4-(3,5-dimethylphenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable tool in synthetic organic chemistry.
Properties
Molecular Formula |
C15H15BrOZn |
|---|---|
Molecular Weight |
356.6 g/mol |
IUPAC Name |
bromozinc(1+);1,3-dimethyl-5-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14;;/h4-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
JWWAWZQOILAYNW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=[C-]C=C2)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(N-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14875650.png)
![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14875661.png)
![4-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875668.png)
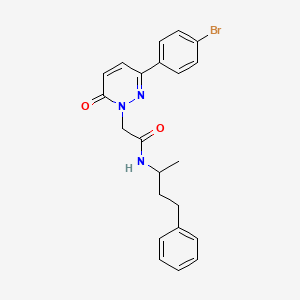
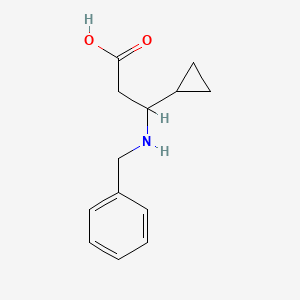
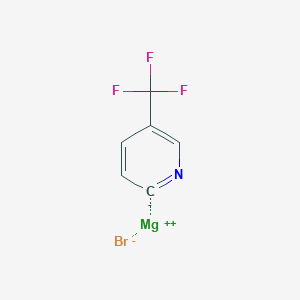
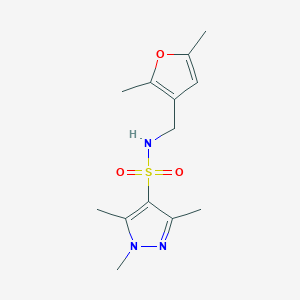

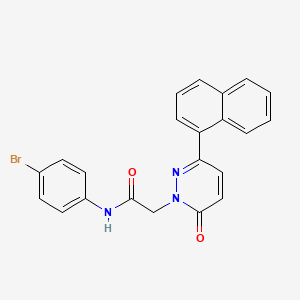
![1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidin-2-one](/img/structure/B14875698.png)
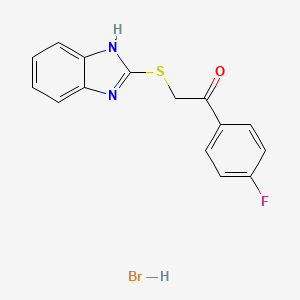
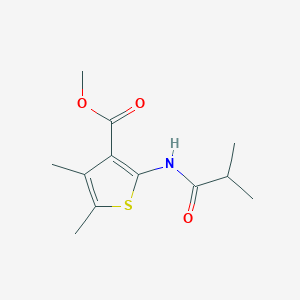

![4-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14875720.png)
